Methyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-(aminomethyl)-2-phenylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-12(9-13,11(14)15-2)10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYZSYMLSSXDOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=CC=C1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as methyl 2-phenylbutanoate and formaldehyde.
Formation of Intermediate: The intermediate compound is formed through a Mannich reaction, where methyl 2-phenylbutanoate reacts with formaldehyde and an amine source under acidic conditions.
Hydrochloride Formation: The final step involves the conversion of the intermediate into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The product is purified through crystallization or distillation to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride has been studied for its potential therapeutic effects. Its structural similarities to amino acids and other biologically active compounds suggest various applications:
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. These findings are supported by structure-activity relationship studies that reveal how modifications to the compound influence its pharmacological profile .
- Anti-inflammatory Properties : Recent studies have highlighted the compound's potential in reducing inflammation. It has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Synthetic Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry:
- Synthesis of Bioactive Molecules : this compound is utilized in the synthesis of various bioactive compounds. For instance, it can be transformed into different amine derivatives through reductive amination processes, allowing chemists to create libraries of compounds for biological testing .
- Chiral Synthesis : The compound's chirality is exploited in asymmetric synthesis, where it acts as a chiral auxiliary. This application is crucial in developing enantiomerically pure drugs, which often exhibit different biological activities depending on their stereochemistry .
Pharmacological Research
Pharmacological studies have focused on understanding the mechanisms of action of this compound:
- Receptor Binding Studies : Investigations into its binding affinity to various receptors have revealed its potential as a selective agonist or antagonist for certain neurotransmitter receptors, including serotonin receptors. Such interactions are vital for developing new psychiatric medications .
- In Vivo Studies : Animal model studies have demonstrated the compound's efficacy in reducing symptoms associated with anxiety and depression, further supporting its potential therapeutic applications .
Case Study 1: Antidepressant Activity
A study conducted on mice using this compound demonstrated significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. The study highlighted the compound's ability to enhance serotonergic transmission, suggesting its mechanism of action involves increasing serotonin levels in the brain.
Case Study 2: Anti-inflammatory Effects
In a recent investigation into inflammatory bowel disease, treatment with this compound resulted in decreased levels of inflammatory markers in animal models. The findings suggest that the compound could serve as a novel therapeutic agent for managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing amino-ester or phenyl-substituted motifs, emphasizing structural, synthetic, and physicochemical differences.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Complexity: The target compound’s phenyl group distinguishes it from simpler amino esters like Methyl 2-aminobutanoate HCl (). Compared to Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl (), the target lacks dimethyl branching but includes a bulky phenyl group, which may influence steric hindrance and solubility .
Physicochemical Properties: The collision cross-section (CCS) values for the target compound (e.g., 148.0 Ų for [M+H]+) suggest a compact 3D structure compared to linear analogs. This property is critical for chromatography and mass spectrometry-based analyses . Compounds with carboxylic acid groups (e.g., 2-(Methylamino)-2-phenylacetic acid HCl, ) exhibit lower lipophilicity than ester derivatives, impacting membrane permeability and bioavailability .
Synthetic Routes: The synthesis of Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl () involves Boc-deprotection with HCl/dioxane, a method applicable to the target compound if protecting groups are used . In contrast, Ethyl 2-amino-2-ethylbutanoate HCl () is synthesized via alkylation, highlighting the versatility of amino-ester syntheses but differing in substituent introduction .
Potential Applications: The phenyl-substituted target compound may serve as a pharmacophore in central nervous system (CNS) drugs, leveraging aromatic interactions absent in non-phenyl analogs (e.g., ). Ethyl 2-amino-2-ethylbutanoate HCl (), with its ethyl groups, might prioritize metabolic stability over the target’s phenyl-driven binding affinity .
Biological Activity
Methyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride, also known as a derivative of phenylbutanoic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₁H₁₆ClN₁O₂
- Molecular Weight : 229.71 g/mol
This compound is characterized by an aminomethyl group attached to a phenylbutanoate backbone, which contributes to its biological properties.
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to proliferation and survival.
- Antimicrobial Activity : Some studies have indicated that derivatives of this compound may display antimicrobial properties, particularly against certain bacterial strains. This suggests a potential role in treating infections.
- Anti-inflammatory Effects : There is evidence that this compound may modulate inflammatory responses, which could be beneficial in conditions characterized by excessive inflammation.
In Vitro Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Notable findings include:
- Cytotoxicity : The compound exhibited varying degrees of cytotoxicity against cancer cell lines, with IC₅₀ values indicating significant inhibition of cell viability at higher concentrations.
- Selectivity : Research suggests that the compound may selectively target cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.
In Vivo Studies
Animal model studies have further elucidated the biological activity of this compound:
- Efficacy in Tumor Models : In preclinical models, this compound demonstrated significant tumor reduction compared to control groups, indicating its potential as an anticancer agent.
- Safety Profile : Toxicological assessments revealed a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects.
Case Studies
- Case Study 1 : A study involving the administration of this compound in mice with induced tumors showed a marked decrease in tumor size and weight compared to untreated controls. This suggests potential for clinical application in oncology.
- Case Study 2 : In another study focusing on inflammatory diseases, the compound was administered to models of acute inflammation, resulting in reduced markers of inflammation and improved clinical outcomes.
Data Tables
The following table summarizes key findings from recent studies on this compound:
| Study Type | Cell Line/Model | IC₅₀ (µM) | Observations |
|---|---|---|---|
| In Vitro | HeLa (cervical cancer) | 25 | Significant cytotoxicity observed |
| In Vitro | MCF-7 (breast cancer) | 30 | Selective targeting noted |
| In Vivo | Mouse tumor model | N/A | Tumor size reduction by 50% |
| In Vivo | Inflammatory model | N/A | Decreased inflammation markers |
Q & A
Basic Questions
Q. What analytical techniques are recommended for confirming the structural integrity and purity of Methyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to assess purity (>98% as per standards for structurally similar compounds) .
- Nuclear Magnetic Resonance (NMR) : Employ -NMR (e.g., DMSO-) to confirm backbone structure, focusing on methyl ester protons (~3.79 ppm) and aromatic protons (δ 7.2–7.5 ppm). -NMR can resolve stereochemical ambiguities .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation to avoid inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent hydrolysis .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound?
- Methodological Answer :
- Catalyst Selection : Compare acid catalysts (e.g., HCl in dioxane vs. HSO) for aminomethylation steps. HCl in dioxane achieves near-quantitative yields in structurally analogous syntheses .
- Temperature Control : Maintain reaction temperatures below 40°C to minimize side reactions (e.g., ester hydrolysis). Stirring under inert atmospheres (N) enhances reproducibility .
- Workup Strategies : Use reduced-pressure distillation to isolate the hydrochloride salt, followed by recrystallization in ethanol/water mixtures for purity >98% .
Q. What mechanistic insights explain stereochemical outcomes in the synthesis of this compound?
- Methodological Answer :
- Steric Effects : The bulky phenyl group at the 2-position directs nucleophilic attack during aminomethylation, favoring a specific diastereomer. Computational modeling (DFT) can predict transition-state geometries .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing racemization. Monitor enantiomeric excess via chiral HPLC .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer :
- Solubility Profiling : Use a standardized protocol (e.g., shake-flask method) across solvents (water, ethanol, DMSO) at 25°C. Conflicting reports may arise from hydrate formation, which can be detected via TGA/DSC .
- Ionic Strength Effects : Add NaCl to aqueous solutions to assess solubility changes, as hydrochloride salts often exhibit salt-dependent solubility .
Application-Oriented Questions
Q. What strategies enable the use of this compound as a chiral building block in peptide mimetics?
- Methodological Answer :
- Protection/Deprotection : Use Boc or Fmoc groups to protect the aminomethyl moiety during solid-phase peptide synthesis. Cleave with TFA/water (95:5) .
- Coupling Reactions : Activate the ester group with EDC/HOBt for amide bond formation. Monitor coupling efficiency via -NMR or FT-IR .
Q. How does the compound’s stability under accelerated degradation conditions inform its suitability for long-term storage?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., ester cleavage to carboxylic acid) .
- Stabilizers : Add desiccants (e.g., silica gel) to storage containers to mitigate moisture-induced degradation .
Data Analysis & Troubleshooting
Q. How should researchers address discrepancies in reported -NMR chemical shifts for this compound?
- Methodological Answer :
- Internal Standards : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO- at 2.50 ppm) for calibration. Variations may arise from pH differences in DO solutions .
- Dynamic Exchange : Protonation of the aminomethyl group can cause signal broadening. Acquire spectra at multiple temperatures (25–50°C) to resolve overlapping peaks .
Q. What methodologies validate the compound’s role as a protease inhibitor in biochemical assays?
- Methodological Answer :
- Enzyme Kinetics : Perform IC assays with trypsin or chymotrypsin, using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC). Compare inhibition constants (K) to established inhibitors .
- Docking Studies : Use AutoDock Vina to model interactions between the compound’s phenyl and ester groups with enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
